Epibatidin

Übersicht

Beschreibung

Epibatidin ist ein starkes Alkaloid, das erstmals 1974 von John W. Daly aus der Haut des ecuadorianischen Frosches Epipedobates anthonyi isoliert wurde. Diese Verbindung ist bekannt für ihre starken schmerzlindernden Eigenschaften, die deutlich stärker sind als die von Morphin. Die Struktur von this compound wurde 1992 vollständig aufgeklärt, wobei ein chlorierter Pyridinrest an eine 7-Azabicyclo[2.2.1]heptan-Struktur gebunden ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann auf verschiedene Weise synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die chemoenzymatische formale Synthese, die die enzymatische cis-Dihydroxylierung von Brombenzol unter Verwendung von Pseudomonas putida UV4 umfasst, gefolgt von mehreren Schritten, um das Endprodukt zu erhalten . Eine andere Methode beinhaltet die asymmetrische Desymmetrisierung, asymmetrische Protonierung und Diels-Alder-Reaktionen mit chiralen Allen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist aufgrund seiner komplexen Struktur und der Notwendigkeit einer hohen Stereoselektivität eine Herausforderung. Es wurden präparative Methoden entwickelt, die sowohl endo- als auch exo-Isomere mit angemessener Effizienz liefern .

Wissenschaftliche Forschungsanwendungen

Epibatidin wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: In der Chemie dient this compound als Modellverbindung für die Untersuchung der Synthese komplexer Alkaloide und die Entwicklung neuer synthetischer Methoden .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Funktion von nikotinischen Acetylcholinrezeptoren (nAChRs) zu untersuchen, die eine entscheidende Rolle bei der Neurotransmission spielen .

Medizin: Die starken schmerzlindernden Eigenschaften von this compound haben es zu einem Objekt des Interesses in der Forschung zur Schmerzbehandlung gemacht. Aufgrund seiner hohen Toxizität ist sein therapeutischer Einsatz jedoch begrenzt. Forscher entwickeln synthetische Analoga mit verbesserten Sicherheitsprofilen .

Industrie: In der pharmazeutischen Industrie werden this compound und seine Analoga auf ihr Potenzial als neue Schmerzmittel untersucht. Die einzigartige Struktur und der Wirkmechanismus der Verbindung liefern wertvolle Erkenntnisse für die Medikamentenentwicklung .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit nikotinischen und muskarinischen Acetylcholinrezeptoren interagiert. Es wirkt als Agonist an diesen Rezeptoren, was zur Übertragung von Schmerzempfindungen und Bewegungssteuerung führt . Die hohe Affinität der Verbindung für nAChRs, insbesondere den α4β2-Subtyp, ist für ihre starken schmerzlindernden Wirkungen verantwortlich . Die Interaktion mit diesen Rezeptoren trägt auch zu seiner Toxizität bei und verursacht bei höheren Dosen Taubheit und Lähmung .

Wirkmechanismus

Target of Action

Epibatidine primarily targets nicotinic acetylcholine receptors (nAChRs) , specifically the neuronal subtypes such as α4β2 and α7 . These receptors are crucial for neurotransmission in the central and peripheral nervous systems, playing roles in cognitive function, pain perception, and muscle contraction.

Mode of Action

Epibatidine acts as an agonist at nAChRs . By binding to these receptors, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations like sodium (Na+) and calcium (Ca2+). This depolarizes the neuron, triggering an action potential and neurotransmitter release .

Biochemical Pathways

The activation of nAChRs by epibatidine affects several biochemical pathways:

- Pain Pathways : Epibatidine’s potent analgesic effects are due to its action on nAChRs in the pain pathways, reducing the perception of pain .

- Neurotransmitter Release : The influx of Ca2+ can lead to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, influencing mood, arousal, and other functions .

Pharmacokinetics

Epibatidine’s pharmacokinetics involve:

These properties contribute to its high bioavailability and potent effects, but also to its toxicity.

Result of Action

At the molecular level, epibatidine’s binding to nAChRs results in:

- Analgesia : Significant pain relief due to modulation of pain pathways .

- Toxicity : High doses can lead to overstimulation of nAChRs, causing muscle paralysis and respiratory failure .

Action Environment

Environmental factors influencing epibatidine’s action include:

- Diet : The presence of certain dietary components can influence its absorption and metabolism .

- Co-administered Drugs : Interactions with other drugs can alter its pharmacokinetics and dynamics .

Epibatidine’s potent effects and narrow therapeutic index limit its therapeutic use, but it remains a valuable tool in neuropharmacological research.

Biochemische Analyse

Biochemical Properties

Epibatidine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors and muscarinic acetylcholine receptors. These receptors are integral to the transmission of nerve signals. Epibatidine binds to the alpha-4 beta-2 subtype of nicotinic receptors with high affinity, which is believed to be responsible for its analgesic effects . Additionally, epibatidine interacts with muscarinic acetylcholine receptors, contributing to its overall pharmacological profile . The nature of these interactions involves the binding of epibatidine to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.

Cellular Effects

Epibatidine exerts significant effects on various types of cells and cellular processes. In neuronal cells, epibatidine binding to nicotinic acetylcholine receptors leads to the opening of ion channels, allowing the influx of sodium and calcium ions. This depolarizes the cell membrane and propagates nerve signals . Epibatidine also affects cell signaling pathways by modulating the activity of these receptors, which can influence gene expression and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of epibatidine involves its binding to nicotinic and muscarinic acetylcholine receptors. At the molecular level, epibatidine acts as an agonist for these receptors, mimicking the action of acetylcholine. By binding to the receptor sites, epibatidine induces a conformational change that opens the ion channels, allowing ion flow across the cell membrane . This action results in the depolarization of the neuron and the propagation of nerve impulses. Additionally, epibatidine’s binding to muscarinic receptors can activate G-protein coupled signaling pathways, leading to various cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epibatidine have been observed to change over time. Epibatidine is relatively stable under controlled conditions, but its potency can decrease with prolonged exposure to light and air. Studies have shown that epibatidine can maintain its activity for extended periods when stored properly . Long-term exposure to epibatidine in in vitro studies has demonstrated sustained receptor activation, which can lead to receptor desensitization and downregulation . In vivo studies have indicated that repeated administration of epibatidine can result in tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of epibatidine vary with different dosages in animal models. At low doses, epibatidine primarily affects nicotinic acetylcholine receptors, producing analgesic effects without significant toxicity . At higher doses, epibatidine can bind to muscarinic receptors, leading to adverse effects such as muscle paralysis and respiratory failure . The therapeutic window for epibatidine is narrow, with the effective dose being close to the lethal dose . Studies in animal models have shown that careful dosage management is crucial to harnessing the analgesic properties of epibatidine while minimizing its toxic effects .

Metabolic Pathways

Epibatidine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways of epibatidine involve hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of epibatidine, ensuring that it does not accumulate to toxic levels . The interaction of epibatidine with metabolic enzymes can also influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, epibatidine is transported and distributed through various mechanisms. Epibatidine can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound is also distributed to peripheral tissues, where it interacts with nicotinic and muscarinic receptors. Transporters and binding proteins play a role in the cellular uptake and distribution of epibatidine, influencing its localization and accumulation within specific tissues . The distribution of epibatidine is critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

Epibatidine’s subcellular localization is primarily associated with its target receptors. The compound localizes to the cell membrane, where nicotinic and muscarinic acetylcholine receptors are situated . This localization is crucial for its activity, as it allows epibatidine to interact directly with its receptor targets. Additionally, epibatidine may undergo post-translational modifications that influence its targeting and function within specific cellular compartments . Understanding the subcellular localization of epibatidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epibatidine can be synthesized through various methods. One notable approach involves the chemoenzymatic formal synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using Pseudomonas putida UV4, followed by several steps to achieve the final product . Another method involves asymmetric desymmetrisation, asymmetric protonation, and Diels–Alder reactions with chiral allenes .

Industrial Production Methods: Industrial production of epibatidine is challenging due to its complex structure and the need for high stereoselectivity. preparative-scale methods have been developed, yielding both endo and exo isomers with reasonable efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epibatidin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um seine Struktur zu modifizieren und seine pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Palladiumkatalysatoren, chirale Hilfsstoffe und verschiedene organische Lösungsmittel. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um hohe Ausbeuten und Selektivität zu gewährleisten .

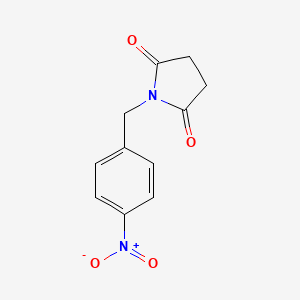

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Analoga von this compound mit modifizierten pharmakologischen Profilen. Diese Analoga werden auf ihre potenziellen therapeutischen Anwendungen und ihre reduzierte Toxizität untersucht .

Vergleich Mit ähnlichen Verbindungen

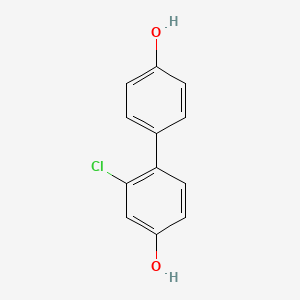

Epibatidin ist aufgrund seiner hohen Potenz und seiner spezifischen Rezeptorinteraktionen einzigartig. Zu ähnlichen Verbindungen gehören:

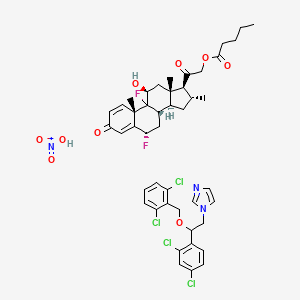

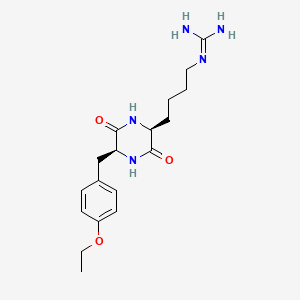

ABT-594: Ein synthetisches Analogon von this compound mit verbesserter Sicherheit und Selektivität.

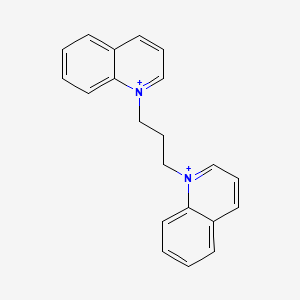

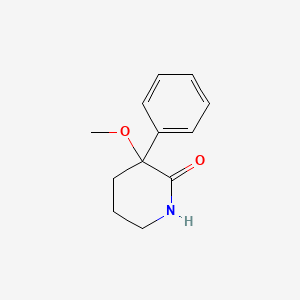

ABT-418: Ein weiteres Analogon mit potenziellen therapeutischen Anwendungen.

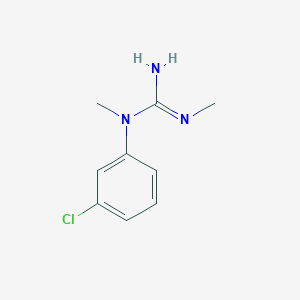

Nikotin: Teilt einen ähnlichen Wirkmechanismus, ist aber weniger potent.

Diese Verbindungen unterstreichen das Potenzial von this compound-Analoga bei der Entwicklung neuer Schmerzmittel mit besseren Sicherheitsprofilen.

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861409 | |

| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

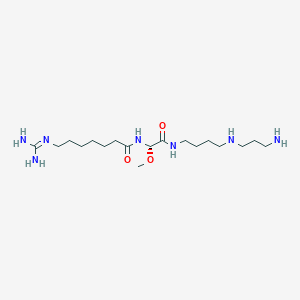

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)

![2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate](/img/structure/B1211511.png)